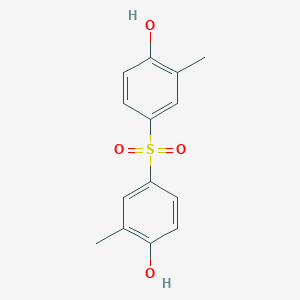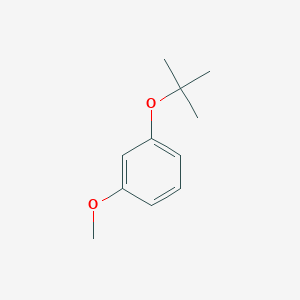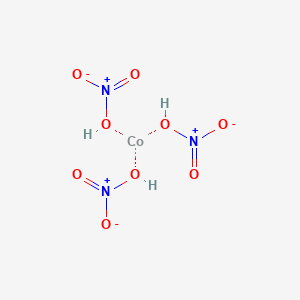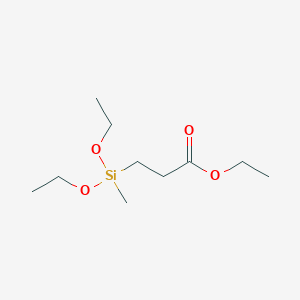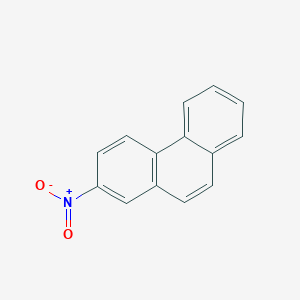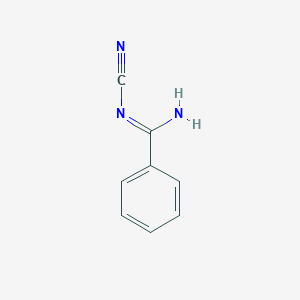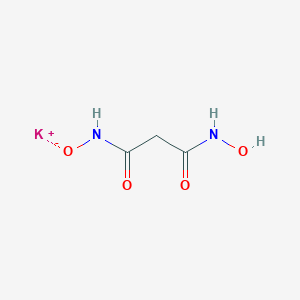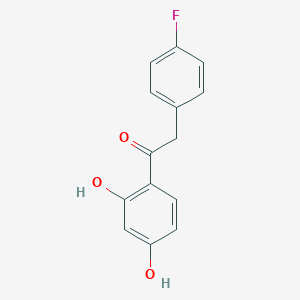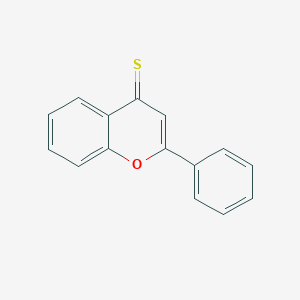
2-Phenyl-1-benzopyran-4(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-benzopyran-4(4H)-thione, also known as coumarin-4-thione, is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological activities. This compound is a derivative of coumarin, a natural product found in many plants and used as a flavoring agent in the food industry. Coumarin-4-thione has been shown to possess a wide range of pharmacological properties, including antitumor, antioxidant, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various cellular signaling pathways. For example, 2-Phenyl-1-benzopyran-4(4H)-thionehione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the development of cancer and other diseases.
Biochemical and physiological effects:
Coumarin-4-thione has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess antioxidant and anti-inflammatory properties. Several studies have suggested that 2-Phenyl-1-benzopyran-4(4H)-thionehione may also have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its wide range of biological activities. This compound has been shown to exhibit potent antitumor, antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using 2-Phenyl-1-benzopyran-4(4H)-thionehione in laboratory experiments is its potential toxicity. Several studies have suggested that this compound may be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenyl-1-benzopyran-4(4H)-thionehione. One of the most promising areas of research is in the development of novel anticancer agents based on this compound. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for drug development. Another potential area of research is in the development of new synthetic methods for 2-Phenyl-1-benzopyran-4(4H)-thionehione. Several methods have been reported for the synthesis of this compound, but there is still room for improvement in terms of yield and efficiency. Finally, further studies are needed to fully elucidate the mechanism of action of 2-Phenyl-1-benzopyran-4(4H)-thionehione and to investigate its potential therapeutic applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
Coumarin-4-thione can be synthesized by several methods, including the reaction of coumarin with Lawesson's reagent or phosphorus pentasulfide. Another method involves the reaction of coumarin with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Coumarin-4-thione has been extensively studied for its various biological activities. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 2-Phenyl-1-benzopyran-4(4H)-thionehione exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
Eigenschaften
CAS-Nummer |
5465-04-3 |
|---|---|
Produktname |
2-Phenyl-1-benzopyran-4(4H)-thione |
Molekularformel |
C15H10OS |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
2-phenylchromene-4-thione |
InChI |
InChI=1S/C15H10OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H |
InChI-Schlüssel |
BWAGQNPYTNMEJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)C3=CC=CC=C3O2 |
Andere CAS-Nummern |
5465-04-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




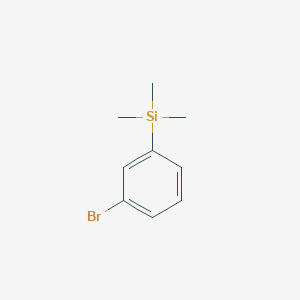
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

